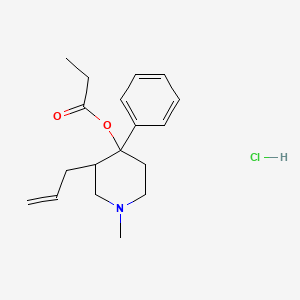
Allylprodine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allylprodine hydrochloride is an opioid analgesic that is an analog of prodine. It was discovered by Hoffman-La Roche in 1957 during research into the related drug pethidine . This compound is known for its potent analgesic effects, being significantly more potent than morphine .
準備方法
The synthesis of allylprodine hydrochloride involves several steps. The key synthetic route includes the reaction of 1-methyl-4-phenyl-4-piperidinol with allyl bromide to form the allyl derivative. This is followed by esterification with propanoic acid to yield allylprodine . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
Allylprodine hydrochloride undergoes various chemical reactions, including:
Oxidation: Allylprodine can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert allylprodine to its corresponding alcohols.
Substitution: Allylprodine can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Allylprodine hydrochloride has several scientific research applications:
作用機序
Allylprodine hydrochloride exerts its effects by binding to the μ-opioid receptor in the central nervous system . The binding of allylprodine to this receptor inhibits the release of neurotransmitters, leading to analgesia and sedation . The presence of the allyl group enhances its binding affinity and potency compared to other opioids .
類似化合物との比較
Allylprodine hydrochloride is compared with other similar compounds such as α-prodine and pethidine. It is more potent than α-prodine due to the additional binding interactions provided by the allyl group . Compared to pethidine, this compound has a higher potency and a different side effect profile . Other similar compounds include 14-cinnamoyloxycodeinone and 14-allyloxycodeinone, which also have enhanced binding interactions due to their structural features .
特性
CAS番号 |
25384-18-3 |
|---|---|
分子式 |
C18H26ClNO2 |
分子量 |
323.9 g/mol |
IUPAC名 |
(1-methyl-4-phenyl-3-prop-2-enylpiperidin-4-yl) propanoate;hydrochloride |
InChI |
InChI=1S/C18H25NO2.ClH/c1-4-9-16-14-19(3)13-12-18(16,21-17(20)5-2)15-10-7-6-8-11-15;/h4,6-8,10-11,16H,1,5,9,12-14H2,2-3H3;1H |
InChIキー |
DQSICBXJIHWNLT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC1(CCN(CC1CC=C)C)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2E,6E)-9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadien-1-yl]oxy]tetrahydro-2H-pyran](/img/structure/B13428328.png)
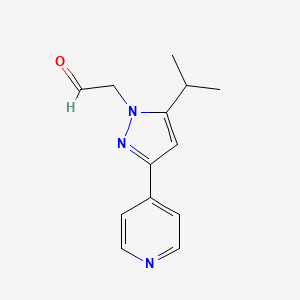
![(R)-1-(1-Benzylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13428338.png)
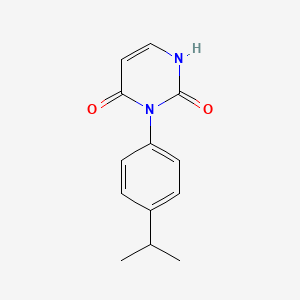
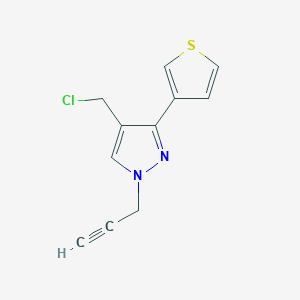
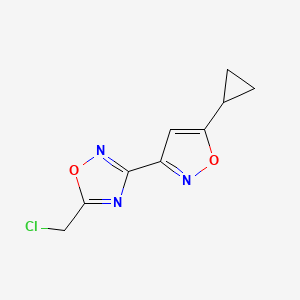
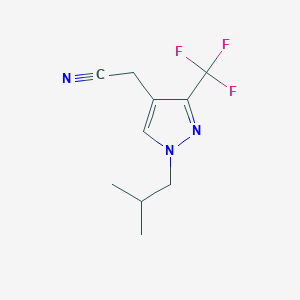
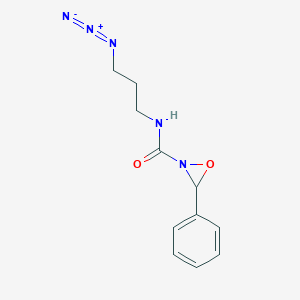
![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
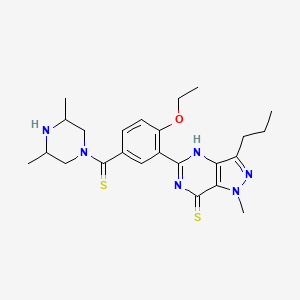
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
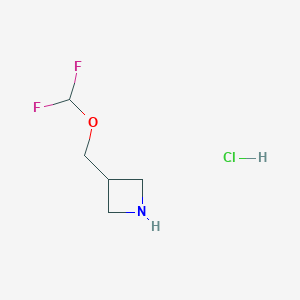
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
